3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling with the Phenyl Ring: The final step involves coupling the pyrrolidine ring with the phenyl ring bearing the trifluoromethyl group. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-pyrrolidinyl)[3-(trifluoromethyl)phenyl]methanone: Similar structure with a benzyl group instead of a butanamide moiety.
2S-(2-oxo-1-pyrrolidinyl)butanamide (Levetiracetam): A well-known antiepileptic drug with a similar pyrrolidine ring structure.
2S-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam): Another antiepileptic drug with a similar core structure.
Uniqueness
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSAGCGRQFRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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